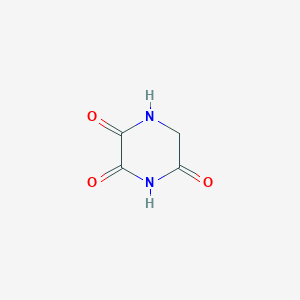

Piperazine-2,3,5-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCYAMOHVNOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340800 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-48-5 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperazine 2,3,5 Trione and Analogues

Core Construction Strategies for Piperazine-2,3,5-trione

The formation of the this compound ring system is typically achieved through a sequential process that first establishes a diketopiperazine intermediate, followed by oxidation to introduce the third carbonyl group.

Cyclization Reactions to Form Diketopiperazine Intermediates

The construction of the foundational 2,5-diketopiperazine (DKP) ring is most commonly achieved through the cyclization of a linear dipeptide precursor. google.comresearchgate.net This intramolecular condensation is a critical step, and various strategies have been developed to promote efficient ring closure.

A general and widely employed sequence involves the use of a monoprotected 1,2-diamine which is treated with an alkyl chlorooxoacetate. baranlab.org Subsequent removal of the protecting group initiates a spontaneous cyclization to yield the 2,3-DKP. baranlab.org Alternatively, the cyclization of a dipeptide ester, following the removal of a terminal amine protecting group, is a standard method. google.com This process can be catalyzed by either acid or base, with acid catalysis often being preferred to minimize racemization. google.com For solid-phase synthesis, a common strategy is the cyclative cleavage of dipeptide derivatives from the solid support, which releases the DKP product in high purity. nih.gov

The choice of protecting groups for the amino acids is crucial to prevent undesired side reactions. Commonly used protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) for the α-amino group. google.com Deprotection conditions are well-established, for instance, Fmoc is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). google.com

| Starting Material | Reaction Conditions | Product | Key Features |

| Monoprotected 1,2-diamine and alkyl chlorooxoacetate | 1. Reaction of diamine with chlorooxoacetate 2. Deprotection and spontaneous cyclization | 2,3-Diketopiperazine | Forms N1/C2 bond in the final step. baranlab.org |

| Linear dipeptide ester | Removal of N-terminal protecting group, followed by acid or base catalysis | 2,5-Diketopiperazine | Acid catalysis is preferred to avoid racemization. google.com |

| Resin-bound dipeptide | Cyclative cleavage from solid support | 2,5-Diketopiperazine | Yields high purity product. nih.gov |

Oxidative Pathways Leading to Trione (B1666649) Functionality, including Spiro-Piperazinetriones

The conversion of a diketopiperazine to a this compound, also known as a triketopiperazine (TKP), involves the oxidation of the C-H bond at the C-3 position. This transformation introduces the third carbonyl group, significantly altering the electronic properties and reactivity of the scaffold. Advanced oxidation processes (AOPs) can be employed to generate highly reactive species like hydroxyl radicals (•OH) that can facilitate such oxidations. mdpi.comnih.govjeeng.net These methods, which can include reagents like ozone/hydrogen peroxide (O3/H2O2) or UV/hydrogen peroxide (UV/H2O2), are powerful tools for introducing oxidative changes to organic molecules. mdpi.comnih.gov

A noteworthy extension of these oxidative pathways is the synthesis of spiro-piperazinetriones. Spiro compounds feature two rings connected by a single common atom. wikipedia.org The synthesis of spiro-heterocycles can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. orientjchem.org In the context of piperazinetriones, the formation of a spirocyclic system introduces significant conformational constraints and three-dimensional complexity. The synthesis of such structures can be approached by treating appropriately substituted cycloalkenones with reducing agents followed by acid-catalyzed cyclization to form the spiro ether or lactone fused to another ring system. organic-chemistry.org While direct oxidation of a DKP to a spiro-piperazinetrione is less common, the construction of a spirocyclic framework prior to or during the piperazinetrione synthesis represents a viable strategy for accessing these complex molecules. orientjchem.orgorganic-chemistry.org

Regioselective and Stereoselective Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, allowing for selective functionalization to generate a diverse range of analogues.

Alkylation at Nitrogen (N1, N4) and Carbon (C6) Positions

The selective alkylation of piperazine-2,3,5-triones offers a powerful method for introducing molecular diversity and creating conformationally constrained peptide mimetics. rsc.org The different nitrogen and carbon atoms of the triketopiperazine ring exhibit distinct reactivities, enabling sequential and regioselective modifications under controlled basic conditions. researchgate.net

Specifically, 6-substituted piperazine-2,3,5-triones can be selectively alkylated in a stepwise manner at the N4, C6, and N1 positions. rsc.orgresearchgate.net Alkylation typically proceeds first at the more accessible and acidic N4-position. Subsequent alkylation can be directed to the C6 position, which corresponds to the α-carbon of the original amino acid component. rsc.org This allows for the synthesis of α,α-disubstituted amino acid derivatives within the cyclic framework. Finally, the N1 position can be alkylated under appropriate conditions. rsc.orgresearchgate.net This sequential approach provides access to mono-, di-, and tri-substituted products. researchgate.net

| Position | Reagents and Conditions | Product Type | Significance |

| N4 | Alkyl halide, mild base | N4-alkylated this compound | First and most facile alkylation site. rsc.org |

| C6 | N4-protected substrate, strong base (e.g., LDA, KHMDS), alkyl halide | C6-alkylated this compound | Creates α,α-disubstituted amino acid analogues. rsc.orgresearchgate.net |

| N1 | N4, C6-dialkylated substrate, base, alkyl halide | N1, N4, C6-trialkylated this compound | Access to fully substituted constrained peptides. rsc.orgresearchgate.net |

Acylation Reactions on Triketopiperazine Scaffolds

Acylation reactions provide another avenue for the functionalization of triketopiperazine (TKP) scaffolds. These reactions typically involve the use of an acylating agent, such as an acyl chloride or anhydride, often in the presence of a Lewis acid catalyst. nih.govrsc.org The acylation can occur at the nitrogen or carbon positions of the TKP ring, depending on the reaction conditions and the substrate's substitution pattern. For instance, Friedel-Crafts acylation can be employed to introduce acyl groups onto aromatic rings appended to the TKP core. nih.govrsc.org The electron-withdrawing nature of the carbonyl groups in the TKP ring can influence the reactivity of the scaffold, and careful selection of catalysts and reaction conditions is necessary to achieve the desired transformation. researchgate.net

Enantioselective Michael Addition Reactions on Triketopiperazine Systems

The Michael addition of nucleophiles to activated alkenes is a fundamental carbon-carbon bond-forming reaction. When applied to triketopiperazine (TKP) systems, it allows for the introduction of a wide range of substituents at the C6 position. The development of enantioselective variants of this reaction is of particular importance for the synthesis of chiral DKP and TKP derivatives. nih.govresearchgate.net

Cinchona alkaloid-derived organocatalysts have proven to be highly effective in mediating the enantioselective Michael addition of TKP derivatives to various Michael acceptors, such as enones. nih.govnih.gov These reactions proceed in high yield and with excellent enantiomeric ratios (er). nih.gov For example, the addition of TKPs to methyl vinyl ketone (MVK) and other enones, catalyzed by a cinchona alkaloid derivative, can yield products with er values of up to 99:1. nih.govcore.ac.uk The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to control the stereochemical outcome. core.ac.uk These asymmetric Michael additions provide access to α,α-disubstituted DKPs with a fully substituted stereocenter, which are valuable building blocks for complex natural products and medicinal agents. nih.govresearchgate.net

| Catalyst | Michael Acceptor | Product Type | Enantiomeric Ratio (er) |

| Cinchona alkaloid derivative | Enones (e.g., MVK) | α,α-disubstituted Diketopiperazines | Up to 99:1 nih.govcore.ac.uk |

| Cinchona alkaloid derivative | Unsaturated esters, nitriles, sulfones | Bridged hydroxy-diketopiperazines | High enantioselectivity nih.gov |

Tandem Michael–Ring-Closure Processes for Fused Polycyclic Systems

The development of complex molecular architectures from simpler precursors in a single synthetic operation represents a significant goal in organic synthesis. Tandem reactions, where multiple bond-forming events occur sequentially in one pot, are highly efficient for this purpose. A notable application of this strategy is the tandem Michael–ring-closure process for constructing fused polycyclic systems derived from piperazine (B1678402) scaffolds.

Research into the enantioselective organocatalysis of triketopiperazine frameworks has led to the development of such tandem processes. core.ac.uk An extension of a methodology involving Michael additions to the triketopiperazine scaffold has been developed where specific Michael acceptors can lead to the formation of bicyclo[2.2.2]diazaoctane derivatives. core.ac.uk This transformation proceeds via a tandem Michael–ring-closure process, demonstrating a sophisticated method for rapidly increasing molecular complexity from a this compound core. core.ac.uk In a specific example, the reaction of a triketopiperazine with a suitable Michael acceptor, catalyzed by a cinchona alkaloid derivative, can yield these complex bicyclic products. core.ac.uk

This approach is part of a broader interest in using Michael additions to functionalize heterocyclic compounds. researchgate.net The strategy of relay catalysis, for instance using a γ-Al2O3/TfOH binary system, has been employed for tandem Michael addition/carbocyclization of maleimide (B117702) derivatives to create substituted pyrrolo[2,1-a]isoquinolines, showcasing the versatility of tandem reactions in building fused systems. researchgate.net

Innovative Synthetic Approaches

Recent advancements in synthetic chemistry have provided novel and efficient methods for the synthesis of piperazine-containing molecules, focusing on improving reaction times, yields, and environmental footprint.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of a wide range of N-heterocycles, including piperazine derivatives. mdpi.comscispace.com

The use of microwave irradiation can significantly accelerate reactions that typically require several hours of reflux. mdpi.com For instance, in the synthesis of monosubstituted piperazine derivatives, microwave-assisted techniques have been shown to provide comparable yields and purity to conventional methods but in a fraction of the time. mdpi.com This efficiency is particularly advantageous for creating libraries of compounds for medicinal chemistry research. researchgate.net A study comparing classic and microwave-assisted synthesis for a set of monosubstituted piperazines demonstrated that reaction times could be reduced from hours to minutes while maintaining high yields. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Monosubstituted Piperazine Derivatives mdpi.com

| Reagent | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

| Methyl chloroformate | 4 h | 91% | 10 min | 90% |

| Acrylonitrile | 5 h | 85% | 15 min | 88% |

| Ethyl acrylate | 6 h | 82% | 20 min | 85% |

The principle often involves the reaction of a protonated piperazine with various reagents, eliminating the need for protecting group strategies. mdpi.com This simplification, combined with the speed of microwave heating, makes the process highly efficient for producing piperazine-based building blocks. mdpi.com

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several innovative one-pot procedures have been developed for constructing piperazine-based molecules. rsc.orgrsc.org

A simplified one-pot, one-step synthetic procedure allows for the preparation of a large variety of monosubstituted piperazine derivatives in high yields. mdpi.com This method is based on the reaction of an in-situ formed piperazine-1-ium cation with reagents like acyl chlorides or Michael acceptors. mdpi.com Another powerful strategy involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold. rsc.orgrsc.org For example, a one-pot, four-component reaction using an azaarene halide, DABCO, an activated aryl halide, and sodium sulfide (B99878) has been developed for the synthesis of substituted piperazines. rsc.org Similarly, a metal-free, four-component approach has been devised to synthesize piperazine derivatives tethered to an isothiourea group from DABCO salts, alkyl bromides, phenylisothiocyanate, and amines. rsc.org

Furthermore, a facile one-pot, two-step synthesis has been developed for 7-methylene-1,5-piperazine-fused 1,2,3-triazoles. tandfonline.com This protocol involves the N-allylation of N-propargylated amines followed by a copper-catalyzed [3+2] cycloaddition with sodium azide, achieving good product yields through a simple operation. tandfonline.com

Biocatalysis, the use of natural catalysts like enzymes, is gaining prominence in chemical synthesis due to its high selectivity, mild reaction conditions, and environmentally benign nature. rsc.org These methods are particularly valuable for producing enantiopure pharmaceuticals. acs.org

Several biocatalytic strategies have been successfully applied to the synthesis of piperazine derivatives. One approach involves the use of imine reductases (IREDs) for the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. acs.org This method yields various N- and C-substituted piperazines with high activity and excellent enantioselectivity under mild conditions. acs.orgresearchgate.net

Another strategy employs transaminases. A biocatalytic approach has been designed for synthesizing optically active piperazinones through the transamination of an N-(2-oxopropyl) amino acid ester, which is followed by a spontaneous cyclization of the amine intermediate. researchgate.net By selecting amine transaminases with opposite selectivity, both enantiomers of the target piperazinone can be produced. researchgate.net

Enzymatic hydrolysis has also been utilized. The piperazine fragment of the antiviral drug Indinavir can be accessed via the hydrolysis of racemic piperazine-2-carboxamide (B1304950) using an amidase from Klebsiella terrigena, which affords (S)-piperazine-2-carboxylic acid with high enantiomeric excess. rsc.org Similarly, an aminopeptidase (B13392206) from Aspergillus oryzae has been used for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.org The immobilization of these enzymes allows for their reuse over multiple cycles and integration into continuous flow systems, significantly increasing productivity and process sustainability. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

The definitive identification and detailed structural analysis of piperazine-2,3,5-trione and its derivatives rely on a combination of advanced spectroscopic and crystallographic methods. These techniques provide crucial information on molecular weight, connectivity, functional groups, and three-dimensional arrangement.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules, offering insights that are often difficult to obtain through experimental methods alone. pku.edu.cnaps.orgscispace.com DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from the electron density, which is a function of only three spatial coordinates. aps.orgscispace.com This approach has been widely applied to study various aspects of molecular systems, including geometry optimization, vibrational frequencies, and electronic properties. damascusuniversity.edu.sy

The electronic structure of a molecule is fundamental to its chemical reactivity. Key components of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be easily excited and is generally more reactive.

For piperazine-2,3,5-trione and its derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. These calculations provide insights into the regions of the molecule that are most likely to participate in chemical reactions. The distribution of HOMO and LUMO orbitals can indicate the sites for electrophilic and nucleophilic attack. scirp.org For instance, in related heterocyclic compounds, the HOMO and LUMO orbitals are often localized around specific atoms or functional groups, which dictates their chemical behavior.

Interactive Table: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 1 | -6.507 | -2.764 | 3.743 researchgate.net |

| Derivative 2 | - | - | 2.347 researchgate.net |

Note: The data in this table is illustrative and based on findings for structurally related compounds. Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. wolfram.comuni-muenchen.de The MEP is visualized by mapping the electrostatic potential onto the electron density surface of the molecule. wolfram.comuni-muenchen.de Different colors on the MEP map represent different potential values, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net Green and yellow areas represent intermediate potential values. scirp.org

Global chemical reactivity descriptors are theoretical indices derived from the energies of the HOMO and LUMO, providing a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com These descriptors are calculated using DFT and include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comdergipark.org.tr

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their stability. researchgate.netdergipark.org.tr For example, a molecule with a high chemical hardness and a low electrophilicity index would be expected to be relatively stable and less reactive. researchgate.netdergipark.org.tr

Interactive Table: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I+A)/2 | Measures electron-attracting power dergipark.org.tr |

| Chemical Hardness (η) | η = (I-A)/2 | Indicates resistance to electron cloud change dergipark.org.tr |

| Chemical Softness (S) | S = 1/η | Inverse of hardness, shows polarizability |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies electron-accepting ability dergipark.org.tr |

I = Ionization Potential (-E_HOMO), A = Electron Affinity (-E_LUMO)

Computational vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.govworldscientific.com By calculating the vibrational frequencies of a molecule, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net This information is crucial for confirming the structure of a synthesized compound and for understanding its dynamic behavior. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. worldscientific.comnih.gov For a flexible molecule like this compound, multiple conformers may exist with different energies and populations. nih.gov DFT calculations can be used to determine the optimized geometries and relative energies of these conformers, identifying the most stable conformation. worldscientific.comresearchgate.netnih.gov This is particularly important as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Calculation of Global Chemical Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netgsconlinepress.com In QSAR studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their observed biological activities. researchgate.netgsconlinepress.com

For this compound and its derivatives, QSAR models can be developed to guide the design of new compounds with enhanced biological activity. researchgate.netresearchgate.net The process involves:

Data Set Preparation: A series of this compound analogs with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, and quantum chemical descriptors, are calculated for each molecule. gsconlinepress.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that relates the descriptors to the biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters and by testing it on an external set of compounds. researchgate.net

The resulting QSAR models can provide valuable insights into the structural features that are important for the desired biological activity, thereby facilitating the rational design and optimization of new this compound-based therapeutic agents. researchgate.netgsconlinepress.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). researchgate.netnih.gov This method is instrumental in drug discovery for understanding the binding mode of a potential drug molecule to its biological target. researchgate.netnih.govresearchgate.net

In the context of this compound, molecular docking simulations can be employed to investigate its interactions with specific protein targets. The process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the this compound molecule are prepared. This may involve retrieving the protein structure from a database like the Protein Data Bank (PDB) and optimizing the ligand's geometry. f1000research.com

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor. The algorithm scores the different poses based on a scoring function that estimates the binding affinity. researchgate.netf1000research.com

Analysis of Results: The predicted binding poses are analyzed to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. researchgate.netf1000research.com

These simulations can help in identifying potential biological targets for this compound and in understanding the molecular basis of its activity. researchgate.netresearchgate.net The insights gained from molecular docking can guide the design of more potent and selective analogs. researchgate.netnih.gov

Studies on Linear and Nonlinear Optical Properties of Piperazine (B1678402) Derivatives

Theoretical and computational chemistry have become indispensable tools for predicting and understanding the optical properties of novel materials. In the realm of piperazine derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring their potential for applications in nonlinear optics (NLO). While specific computational studies on the linear and nonlinear optical properties of this compound are not extensively available in the reviewed literature, a substantial body of research on closely related piperazine derivatives, such as piperazine-1,4-diium (B1225682) salts, provides significant insights into the NLO characteristics of this class of compounds.

These studies consistently demonstrate that piperazine derivatives can be engineered to exhibit significant NLO activity, marking them as promising candidates for advanced optical materials.

Detailed Research Findings:

Research into various piperazine salts has elucidated the relationship between their molecular structure and their optical properties. A key focus of these investigations has been the calculation of the dipole moment (μ), the average polarizability (⟨α⟩), and most importantly, the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's NLO response.

A theoretical investigation of Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) utilized DFT to analyze its molecular structure and NLO properties. The calculations revealed a direct correlation between the energy gap of the frontier molecular orbitals (HOMO and LUMO) and the first-order hyperpolarizability. A smaller energy gap is generally associated with a larger β value, indicating a more pronounced NLO effect. The study confirmed the nonlinear optical activity of this piperazine derivative, underscoring the potential for designing molecules with excellent optoelectronic properties.

Similarly, a computational study on Piperazine-1,4-diium acetate was conducted using DFT to explore its vibrational, electronic, and NLO properties. researchgate.net This work also employed Natural Bond Orbital (NBO) analysis to understand the effects of hydrogen bonding and charge transfer on the stability and NLO characteristics of the molecule. researchgate.net The findings from such analyses are crucial for understanding how intermolecular interactions within a crystal lattice can influence the macroscopic optical properties of the material.

Further research on other piperazine salts, including Piperazine-1,4-diium bis(sulfanilate) and Piperazine-1,4-diium bis(2,4-dichlorobenzoate) , has reinforced the notion that the piperazine scaffold is a viable platform for developing NLO materials. dntb.gov.ua These studies often involve a combination of theoretical calculations and experimental validation, such as the Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency.

The general approach in these computational studies involves optimizing the molecular geometry and then calculating the electronic properties at a specific level of theory and basis set. The calculated values for dipole moment, polarizability, and hyperpolarizability are then often compared to standard reference materials, like urea, to gauge their potential for NLO applications.

The following tables present representative data from computational studies on piperazine derivatives, illustrating the types of properties calculated and the typical range of values obtained. It is important to note that these values are for the specified piperazine derivatives and not for this compound itself.

Table 1: Calculated Dipole Moment and Polarizability of a Piperazine Derivative

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [esu] |

| Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) | DFT/B3LYP | Data not specified | Data not specified |

| Piperazine-1,4-diium acetate | DFT | Data not specified | Data not specified |

Table 2: Calculated First-Order Hyperpolarizability of Piperazine Derivatives

| Compound | Method/Basis Set | First-Order Hyperpolarizability (β) [esu] |

| Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) | DFT/B3LYP | Significant NLO activity confirmed |

| Piperazine-1,4-diium acetate | DFT | Suitable for NLO applications researchgate.net |

These theoretical investigations are crucial for the rational design of new materials. By understanding the structure-property relationships in piperazine derivatives, researchers can strategically modify the molecular structure to enhance the desired optical properties, paving the way for their use in various photonic and optoelectronic technologies.

Biological Activities and Mechanistic Studies Non Clinical Context

Natural Occurrence and Biosynthesis

Piperazine-triones represent a rare class of alkaloids found in various microbial sources. nih.govjapsonline.com Their structural core is a distinct feature in a limited number of known natural products.

Piperazine-2,3,5-triones are natural products that have been isolated from microorganisms, specifically fungi and actinomycetes. nih.gov These compounds are often produced as secondary metabolites. Research has identified a small number of polyketides that incorporate the piperazine-trione motif from these microbial sources. nih.govjapsonline.com

The marine environment, particularly deep-sea sediments, has proven to be a source of novel chemical structures. In the course of screening for antimicrobial compounds, researchers have identified new piperazine-trione derivatives. nih.govmdpi.com

A notable discovery involved the isolation of two new piperazine-triones, named lansai E and lansai F , from the fermentation broth of a Streptomycetes sp. strain (SMS636). nih.govresearchgate.netnih.gov This strain was isolated from a marine sediment sample collected from the South China Sea at a depth of -3000 meters. nih.gov The identification of these novel compounds was achieved through comprehensive spectroscopic analysis, including HRESIMS and NMR. nih.govnih.gov

The biosynthesis of the piperazine-trione core is not extensively detailed in the literature. However, for the newly identified lansai E and F, a biosynthetic pathway has been proposed. It is suggested that these piperazine-triones are formed through the oxidation of the double bonds of a precursor molecule, lansai D , which is a diketopiperazine derivative also isolated from the same Streptomycetes strain. nih.gov

Piperazine-triones are structurally related to 2,5-diketopiperazines (DKPs), a large family of natural products. The biosynthesis of DKP scaffolds often involves complex enzymatic machinery, including non-ribosomal peptide synthetases (NRPSs). While specific intermediates like diiminium and iminium are known to be involved in the chemical synthesis of various piperazine (B1678402) rings, their direct role as intermediates in the natural biosynthesis of the piperazine-2,3,5-trione core has not been explicitly demonstrated in the reviewed literature.

Identification of Novel Piperazine-Triones from Marine Microorganisms

Investigated Antimicrobial Activities

As part of the discovery process, piperazine-triones and their co-isolated metabolites are often evaluated for their potential antimicrobial effects against a panel of pathogenic bacteria and fungi.

During the investigation of the marine-derived Streptomycetes sp. strain SMS636, the isolated compounds, including the novel piperazine-triones lansai E and F, were tested for antibacterial activity. nih.gov The panel of bacteria included Gram-positive strains like Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA), Bacillus Calmette-Guérin (BCG), and Gram-negative strains such as Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa). nih.gov

The study found that the piperazine-triones lansai E and F, as well as their precursor lansai D, did not exhibit significant antibacterial activity against the tested strains. nih.gov However, two other known metabolites isolated from the same crude extract demonstrated notable activity. 1-N-methyl-(E,Z)-albonoursin showed moderate activity against S. aureus and MRSA. nih.govnih.govStreptonigrin displayed significant antibacterial activity against S. aureus, MRSA, and BCG. nih.govnih.gov The different sensitivities of the bacteria to the active compounds were suggested to be related to differences in their cell wall structures. nih.gov The specific mechanisms of action for these compounds were not detailed in the study.

Table 1: Antibacterial Activity (MIC, µg/mL) of Compounds Isolated from Streptomycetes sp. SMS636

| Compound | S. aureus | MRSA | E. coli | P. aeruginosa | BCG |

|---|---|---|---|---|---|

| Lansai E | >100 | >100 | >100 | >100 | >100 |

| Lansai F | >100 | >100 | >100 | >100 | >100 |

| Lansai D | >100 | >100 | >100 | >100 | >100 |

| 1-N-methyl-(E,Z)-albonoursin | 12.5 | 25 | >100 | >100 | >100 |

| Streptonigrin | 0.78 | 0.78 | >100 | >100 | 1.25 |

| Vancomycin (Control) | 0.78 | 0.78 | - | - | - |

| Ciprofloxacin (Control) | - | - | 0.78 | - | - |

| Isoniazid (Control) | - | - | - | - | 0.05 |

Data sourced from Xu et al., 2019. nih.gov

Research into the antifungal properties of piperazine-2,3,5-triones has been conducted, though findings have been limited. In the study of compounds isolated from Streptomycetes sp. strain SMS636, the novel piperazine-triones lansai E and F, along with their co-isolates, were tested against the pathogenic fungus Candida albicans. nih.gov

The results indicated that none of the tested compounds, including lansai E and F, displayed significant antifungal activity against C. albicans at concentrations up to 100 µg/mL. nih.govresearchgate.net While other classes of piperazine derivatives have been explored for antifungal potential, the specific piperazine-triones isolated in this marine context were found to be inactive. derpharmachemica.commdpi.com

Antiviral Activity Profiles

The global challenge of emerging and re-emerging infectious diseases necessitates the continuous development of novel antiviral agents. researchgate.net The arylpiperazine structural motif is considered a potent pharmacophore with a wide array of biological effects, including antiviral properties. researchgate.net Research has highlighted the activity of certain piperazine derivatives against a variety of viruses.

A study involving a series of arylpiperazine derivatives identified several compounds with activity against Coxsackie B5 virus (CVB-5), with EC50 values ranging from 4.4 to 18 μM. researchgate.net Specifically, compounds designated as 2Cl3C2, 2Cl3C6, 2Cl3C10, 2Cl4C5, 2Cl4C6, 2Cl4C7, 2Cl4C8, and 2Cl4C12 were effective against this member of the Picornaviridae family. researchgate.net In another investigation, novel tropolone (B20159) derivatives featuring a piperazine ring were assessed for their ability to inhibit the HCV helicase. One such derivative, which includes a methyl piperazine group, demonstrated the most significant activity with an IC50 of 3.2 µM and inhibited RNA amplification with an EC50 value of 46.9 µM, while showing minimal cytotoxicity. arabjchem.org

Furthermore, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure were synthesized and evaluated for their anti-potato virus Y (PVY) activity. mdpi.com Compound C35 from this series exhibited curative, protective, and inactivation activities of 53.3 ± 2.5%, 56.9 ± 1.5%, and 85.8 ± 4.4%, respectively, which were comparable or superior to the control, ningnanmycin. mdpi.com

The antiviral potential of piperazine derivatives extends to HIV. Indole-7-carboxamides with a piperazine component have shown promise as potent HIV-1 inhibitors, with some analogues displaying EC50 values in the nanomolar and sub-nanomolar range. arabjchem.org Similarly, a novel bicyclic piperazine sulfonamide core was designed, leading to an HIV-1 protease inhibitor with potent antiviral activity (EC50 = 2.8 nM) in a cell-based assay.

| Compound/Derivative Class | Virus | Activity Metric | Value | Source |

|---|---|---|---|---|

| Arylpiperazines (2Cl3C2, 2Cl3C6, etc.) | Coxsackie B5 virus (CVB-5) | EC50 | 4.4-18 µM | researchgate.net |

| Tropolone derivative with methyl piperazine | HCV Helicase | IC50 | 3.2 µM | arabjchem.org |

| Tropolone derivative with methyl piperazine | HCV RNA Amplification | EC50 | 46.9 µM | arabjchem.org |

| 1,3,5-Triazine derivative (C35) | Potato Virus Y (PVY) | Inactivation Activity | 85.8 ± 4.4% | mdpi.com |

| Bicyclic piperazine sulfonamide | HIV-1 | EC50 | 2.8 nM |

Research on Anticancer Potentials

The piperazine ring is a privileged structure found in numerous anticancer drugs, including imatinib, dasatinib, and bosutinib. unimi.it This has spurred significant research into novel piperazine derivatives as potential antiproliferative agents. unimi.itresearchgate.net

A wide range of piperazine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of tryptamine-piperazine-2,5-dione conjugates were synthesized and tested against human pancreatic cancer cell lines. nih.gov One compound, 6h , demonstrated significant growth inhibition of AsPC-1 and SW1990 cells with an IC50 of 6 ± 0.85 μM. rsc.org Another study on piperazine-substituted pyranopyridines revealed that several compounds exhibited antiproliferative activity at micromolar and submicromolar concentrations across a panel of tumor cell lines. nih.gov

Hybrid compounds combining piperazine with other pharmacophores have also shown promise. For example, 4-piperazinyl-quinoline-isatin derivatives displayed cytotoxicity against human breast cancer cell lines MDA-MB468 and MCF7, with IC50 values ranging from 10.34 to 66.78 µM. unimi.it Similarly, new aryl-/heteroarylpiperazine derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione showed significant activity, particularly against K562 (leukemia) and HCT116 (colon cancer) cell lines, with IC50 values below 10 μM. nih.gov

Furthermore, a study on (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from a marine-derived fungus, showed potent and selective cytotoxic activity against human pancreatic carcinoma PANC-1 cells under glucose-starved conditions, with an IC50 value of 0.02 µM. researchgate.net

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Source |

|---|---|---|---|---|

| Tryptamine-piperazine-2,5-dione (6h) | AsPC-1, SW1990 (Pancreatic) | IC50 | 6 ± 0.85 µM | rsc.org |

| 4-Piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast) | IC50 | 10.34–66.78 µM | unimi.it |

| Aryl-/heteroarylpiperazine trione (B1666649) derivatives | K562 (Leukemia), HCT116 (Colon) | IC50 | < 10 µM | nih.gov |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic, glucose-starved) | IC50 | 0.02 µM | researchgate.net |

| Arylpiperazine derivative (2Cl4C8) | Various tumor cell lines (except DU145) | CC50 | 7.65-15.5 μM | researchgate.net |

Research into the mechanisms underlying the anticancer effects of piperazine derivatives has revealed their ability to induce apoptosis and modulate the cell cycle. For example, piperazine-substituted pyranopyridines were found to induce apoptosis as a mechanism of their cytotoxicity. nih.gov Similarly, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov The apoptotic process initiated by these compounds was linked to the generation of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-8. nih.gov

Further mechanistic studies have shown that some piperidone compounds induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. nih.gov These compounds also caused DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell population. nih.gov In another example, the tryptamine-piperazine-2,5-dione conjugate 6h was found to significantly decrease the phosphorylation of the oncogenic proteins ERK and AKT, while increasing the levels of cleaved PARP in pancreatic cancer cells, indicating the induction of apoptosis. nih.gov

Cell cycle arrest is another key mechanism. One study found that prolonged exposure to a specific this compound derivative arrested cells in the G1 phase.

In Vitro Cytotoxicity Assessments against Various Cell Lines

Enzyme Inhibition Studies

The biological activity of piperazine derivatives also extends to the inhibition of specific enzymes, which is a key strategy in the development of treatments for various diseases.

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. semanticscholar.org Several piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

A study on amiridine-piperazine hybrids found that these compounds were mixed-type reversible inhibitors of both AChE and BChE. nih.gov The anti-AChE activity was notably dependent on the substitution at the N4 position of the piperazine ring. nih.gov Compounds with para-substituted aromatic moieties exhibited the highest anti-AChE activity, with the top-ranked compound, 5h , having an IC50 for AChE of 1.83 ± 0.03 μM. nih.gov

In another study, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated. nih.gov The free carboxylic acid series showed enhanced selectivity for AChE, while the hydroxamic acid and carboxamide congeners were more potent and selective inhibitors of BChE. nih.gov Notably, one hydroxamic acid derivative, 7b , displayed exceptionally potent inhibitory activity against BChE with a Ki value of 1.6 ± 0.08 nM, significantly superior to the reference drugs donepezil (B133215) and tacrine. nih.gov

| Compound/Derivative Class | Enzyme | Activity Metric | Value | Source |

|---|---|---|---|---|

| Amiridine-piperazine hybrid (5h) | AChE | IC50 | 1.83 ± 0.03 µM | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | Ki | 1.6 ± 0.08 nM | nih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | Ki | 10.18 ± 1.00 µM | nih.gov |

Glutathione (B108866) S-transferases (GSTs) are a major family of phase II detoxification enzymes that play a role in cellular protection. mdpi.comnih.gov However, their overexpression has been linked to drug resistance in cancer therapy. mdpi.com Therefore, GST inhibitors are of significant interest.

While direct inhibition of Glutathione S-Transferase by "this compound" is not extensively documented in the provided search results, the broader context of piperazine derivatives shows their interaction with related cellular pathways. For instance, some piperazine derivatives induce apoptosis through the generation of reactive oxygen species, a process that can be influenced by the cellular glutathione system. nih.gov Furthermore, a specific inhibitor of GST Omega 1 (GstO1), known as C1-27, has been shown to suppress adipocyte differentiation by inhibiting the deglutathionylation of cellular proteins. bmbreports.org This highlights the potential for piperazine-related structures to modulate pathways involving glutathione and its associated enzymes.

Reverse Transcriptase Inhibition by Piperazine Derivatives

The piperazine scaffold is a key component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the management of HIV-1. arabjchem.orgresearchgate.net NNRTIs function by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity. researchgate.net

Several studies have focused on synthesizing and evaluating piperazine-containing compounds for their anti-HIV-1 activity. For instance, diarylpyrimidine derivatives incorporating a piperazine ring have shown potent inhibitory effects against both wild-type and mutant strains of HIV-1. arabjchem.orgkuleuven.be One such derivative, compound 18b1 , demonstrated significant potency against various HIV-1 strains, with an EC50 value of 0.0014 µM against the wild-type virus. arabjchem.orgkuleuven.be The efficacy of these compounds is often attributed to their ability to form robust interactions with the backbone of the reverse transcriptase enzyme. kuleuven.be

Furthermore, research into bis-(hetero-aryl)piperazine (BHAP) analogs has expanded the library of potential NNRTIs. researchgate.net Modifications to the piperazine core, such as the introduction of piperidine-biphenyl-diarylpyrimidines (DAPYs), have led to compounds with enhanced potency and improved safety profiles. nih.gov For example, compound 10p emerged from such structural optimization, exhibiting an EC50 of 6 nM against wild-type HIV-1, a significant improvement over its parent compound. nih.gov

The versatility of the piperazine structure has also been explored in the development of other NNRTI classes, including those based on 4-nitroimidazole (B12731) and spirodiketopiperazine. researchgate.net While many of these derivatives have shown promise in cellular assays, further research is ongoing to optimize their therapeutic potential. researchgate.net

Interactive Data Table: Piperazine Derivatives as Reverse Transcriptase Inhibitors

| Compound/Derivative Class | Key Findings | Reference |

|---|---|---|

| Diarylpyrimidine Derivatives (e.g., 18b1) | Potent inhibition of wild-type and mutant HIV-1 strains. | arabjchem.orgkuleuven.be |

| Piperidine-biphenyl-DAPYs (e.g., 10p) | Enhanced potency and improved safety profile compared to parent compounds. | nih.gov |

| Bis-(hetero-aryl)piperazines (BHAP) | Vinylogous analogs developed as non-nucleoside reverse transcriptase inhibitors. | researchgate.net |

| Atevirdine | An early NNRTI containing a piperazine ring. | arabjchem.org |

Receptor Modulation Research (e.g., Serotonin (B10506) 5-HT Receptors)

Piperazine derivatives are well-documented for their interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. ijrrjournal.comwikipedia.org These receptors are implicated in a wide range of physiological and neurological processes, making them important therapeutic targets. wikipedia.orgnih.gov

Arylpiperazine derivatives, a prominent class of these compounds, have been extensively studied as antagonists for the 5-HT2A receptor, a key target in the treatment of depression and psychosis. mdpi.com Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and binding modes of these ligands. mdpi.com These studies reveal that interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the receptor's binding site are crucial for high-affinity binding. mdpi.com

Furthermore, piperazine derivatives have been designed and synthesized as antagonists for other 5-HT receptor subtypes, including 5-HT1A and 5-HT7. nih.govtandfonline.comresearchgate.net For instance, a series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides showed potent antagonist activity at 5-HT7 receptors, with IC50 values in the nanomolar range. nih.gov Similarly, derivatives of spiroethyl phenyl(substituted)piperazine have been analyzed for their antagonistic activity at both 5-HT1A and adrenergic α1d receptors. tandfonline.com

The modulation of 5-HT receptors by piperazine compounds is not limited to antagonism. Some derivatives exhibit agonist properties, while others act as selective serotonin reuptake inhibitors (SSRIs), further highlighting the therapeutic versatility of this chemical scaffold. ijrrjournal.comnih.gov

Interactive Data Table: Piperazine Derivatives as 5-HT Receptor Modulators

| Derivative Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| Arylpiperazines | 5-HT2A | Antagonist | mdpi.com |

| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides | 5-HT7 | Antagonist | nih.gov |

| Spiroethyl phenyl(substituted)piperazines | 5-HT1A, α1d-adrenergic | Antagonist | tandfonline.com |

| Naphthyridine-3-carboxamides and Indole-2-carboxamides | 5-HT3 | Antagonist | researchgate.net |

Other Investigated Biological Activities with Mechanistic Insights

Beyond their effects on reverse transcriptase and serotonin receptors, piperazine derivatives have been investigated for a range of other biological activities, including antioxidant, anti-inflammatory, analgesic, and neuroprotective properties.

Antioxidant Mechanisms

The piperazine nucleus is a feature of several potent antioxidant molecules. researchgate.netasianpubs.org The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The literature indicates that coupling the piperazine ring with various heterocyclic systems, such as quinoline, pyridine, and benzimidazole, can yield compounds with significant antioxidant potential. researchgate.netasianpubs.org

For example, a series of piperazine-substituted indole (B1671886) derivatives were synthesized and evaluated for their in-vitro antioxidant activity. jrespharm.com Compounds 2 and 11 from this series demonstrated DPPH free radical scavenging activity comparable to that of Vitamin E. jrespharm.com In another study, 1-(phenoxyethyl)-piperazine derivatives were shown to increase the total antioxidant capacity of plasma. ptfarm.pl The antioxidant mechanisms of these compounds are thought to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Interactive Data Table: Antioxidant Activity of Piperazine Derivatives

| Derivative Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Piperazine substituted indoles | DPPH radical scavenging | Compounds 2 and 11 showed activity comparable to Vitamin E. | jrespharm.com |

| 1-(Phenoxyethyl)-piperazines | Total Antioxidant Capacity (TAC) | Significantly increased plasma TAC at higher concentrations. | ptfarm.pl |

| Theobromine-piperazine derivatives | DPPH, ABTS, FRAP | Compound 3c showed the highest antioxidant activity among the synthesized derivatives. | nih.gov |

Anti-inflammatory Pathways

The anti-inflammatory potential of piperazine derivatives has been extensively explored, with research pointing to multiple mechanisms of action. nih.govthieme-connect.com A primary pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. jrespharm.com Molecular docking studies have suggested that some piperazine derivatives can form hydrogen bonds with key residues in the active site of COX-2, thereby inhibiting its activity. jrespharm.com

Another significant anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov For instance, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to significantly inhibit the release of TNF-α and IL-6 in a dose-dependent manner. mdpi.com Similarly, novel flavone (B191248) derivatives with a piperazine component demonstrated potent inhibitory activity against both TNF-α and IL-6. nih.gov

Furthermore, some piperazine derivatives have been shown to exert their anti-inflammatory effects by reducing cell migration and the activity of myeloperoxidase, an enzyme involved in the inflammatory response. nih.gov The diverse anti-inflammatory mechanisms of piperazine compounds make them promising candidates for the development of new anti-inflammatory agents. pcbiochemres.com

Interactive Data Table: Anti-inflammatory Activity of Piperazine Derivatives

| Derivative Class | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Piperazine substituted indoles | COX-2 inhibition | Compound 11 showed strong interaction with the COX-2 active site. | jrespharm.com |

| Methyl salicylate derivatives | Inhibition of TNF-α and IL-6 release | Compounds M15 and M16 showed potent anti-inflammatory activity. | mdpi.com |

| Flavone derivatives | Inhibition of TNF-α and IL-6 | Several compounds showed significant inhibitory activity. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of cell migration and pro-inflammatory cytokines | Reduced edema, cell migration, MPO activity, and levels of IL-1β and TNF-α. | nih.gov |

Analgesic Effects

The analgesic properties of piperazine derivatives are often linked to their anti-inflammatory and receptor-modulating activities. thieme-connect.com Several studies have demonstrated the pain-relieving effects of these compounds in various animal models of pain. nih.govmdpi.comacs.org

One proposed mechanism for the analgesic action of piperazine derivatives is the blockade of T-type calcium channels, which are important in the primary afferent pain pathway. nih.gov Novel disubstituted piperazine compounds have been identified as potent inhibitors of these channels, leading to analgesic effects in models of inflammatory pain. nih.gov

The opioidergic system also appears to be involved in the analgesic effects of some piperazine derivatives. mdpi.com Certain thiazole-piperazine derivatives have shown antinociceptive effects that are mediated, at least in part, by the opioid system. mdpi.com Additionally, the interaction of piperazine compounds with serotonin receptors, as discussed previously, can contribute to their analgesic properties. mdpi.com

Interactive Data Table: Analgesic Activity of Piperazine Derivatives

| Derivative Class | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Disubstituted piperazines | T-type calcium channel blockade | Potent analgesic effects in a mouse model of inflammatory pain. | nih.gov |

| Thiazole-piperazine derivatives | Involvement of the opioidergic system | Significant antinociceptive activity. | mdpi.com |

| Chloro-substituted benzoxazolone derivatives | Not specified | Compounds 9a and 9b showed maximum analgesic activity. | thieme-connect.com |

Neuroprotective Properties

Research has uncovered the potential of piperazine derivatives to protect neurons from damage and degeneration, suggesting their utility in the context of neurodegenerative diseases. nih.govthieme-connect.comresearchgate.net The neuroprotective mechanisms of these compounds are multifaceted and appear to involve the modulation of various signaling pathways.

One key mechanism is the potentiation of transient receptor potential canonical 6 (TRPC6) channels. nih.gov Activation of these channels has been shown to protect mushroom spines from amyloid toxicity, a hallmark of Alzheimer's disease. nih.gov A piperazine derivative, referred to as PPZ, was found to restore long-term potentiation in a mouse model of Alzheimer's disease by activating neuronal store-operated calcium entry in spines. nih.gov

Other studies have focused on the ability of piperazine derivatives to protect against glutamate-induced neurotoxicity. thieme-connect.comthieme-connect.com Novel cinnamamide-piperazine derivatives have demonstrated potent protective effects against glutamate-induced cell damage in SH-SY5Y cells. thieme-connect.comthieme-connect.com The neuroprotective effects of these compounds are being investigated in models of stroke and other ischemic brain injuries. researchgate.net Furthermore, some piperazine phenothiazine (B1677639) derivatives have shown neuroprotective and neurotrophic effects in models of both central and peripheral nervous system neuronal degeneration. google.com

Interactive Data Table: Neuroprotective Activity of Piperazine Derivatives

| Derivative Class | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Piperazine (PPZ) | TRPC6 channel potentiation | Restored long-term potentiation in a mouse model of Alzheimer's disease. | nih.gov |

| Cinnamamide-piperazines | Protection against glutamate-induced neurotoxicity | Compound 9d showed potent neuroprotective activity in vitro. | thieme-connect.comthieme-connect.com |

| Piperazine phenothiazines | Not specified | Exerted significant neuroprotective and neurotrophic effects in vitro and in vivo. | google.com |

| Dicarbonylalkyl piperazines | Not specified | Compounds 7f , 7k , and 7o exhibited neuroprotective activity. | researchgate.net |

Structure Activity Relationship Sar and Conformational Studies

Analysis of Molecular Flexibility and Rigidity in Relation to Biological Function

The piperazine (B1678402) scaffold is generally regarded as a flexible core structure, a feature that is often exploited in the design of new bioactive compounds. researchgate.net This flexibility allows derivatives to adopt various conformations, potentially enabling an induced fit upon binding to a biological target. nih.gov However, the introduction of multiple carbonyl groups, as in the piperazine-2,3,5-trione system, imparts a higher degree of conformational rigidity. researchgate.net

Polyketopiperazines, a class that includes triketopiperazines, are noted for their extra-rigid conformations, which can make them more resistant to enzymatic degradation. researchgate.net This rigidity can be advantageous in drug design, as conformational restriction is a common strategy to enhance binding affinity and selectivity for a specific target. units.it Studies on related piperazine structures have shown that more rigid, conformationally restricted analogs can exhibit higher affinity for biological receptors and, consequently, greater biological activity compared to their more flexible counterparts. units.it The piperazine ring in related derivatives typically adopts a stable chair conformation, which influences the spatial orientation of its substituents. tandfonline.comresearchgate.net Therefore, the balance between inherent molecular flexibility and the rigidity imposed by the trione (B1666649) structure is a critical factor governing the biological function of these compounds.

Impact of Substituent Variation on Biological Activity

The biological profile of the piperazine-trione core can be extensively modified through the introduction of various substituents at its nitrogen and carbon atoms.

Substitutions on the nitrogen atoms of the piperazine ring are a cornerstone of SAR studies, profoundly influencing pharmacological activity. The piperazine nucleus contains two nitrogen atoms that can be functionalized, allowing for the modulation of properties such as solubility and receptor affinity. nih.gov

Studies on the closely related piperazine-2,3-dione moiety incorporated into penicillin and cephalosporin (B10832234) antibiotics have demonstrated that variations in the N(4)-substituent are critical to their antibacterial activity. nih.gov This highlights the principle that the nature of the group attached to the nitrogen atom directly impacts the molecule's interaction with its biological target. Further research on various piperazine-based compounds has reinforced this concept. For example, the introduction of N-alkyl and N-aryl groups can confer significant antibacterial properties. nih.gov In other series, specific N-acyl substitutions, such as an N-propanoyl group, have been shown to yield potent anticancer activity. researchgate.net The strategic modification of N-substituents remains a key approach to fine-tuning the biological effects of piperazine-based scaffolds.

Table 1: Effect of N-Substitution on the Biological Activity of Piperazine Derivatives

| Parent Scaffold | N-Substituent Type | Resulting Biological Activity | Reference(s) |

| Piperazine-2,3-dione | Varied N(4)-substituents | Modulation of antibacterial activity | nih.gov |

| Piperidin-4-one | N-propanoyl | Potent antiproliferative activity | researchgate.net |

| Piperazine | N-alkyl / N-aryl | Significant antibacterial activity | nih.gov |

| 1-[(E)-3-phenyl-2-propenyl]piperazine | N-arylacetamides | Antibacterial activity | sharif.edu |

While substitutions on the nitrogen atoms are common, functionalization of the carbon atoms of the piperazine ring is a less explored but significant strategy for creating structural diversity. semanticscholar.orgnih.gov The C6 position, in particular, has been shown to be a key site for modification in piperazine-trione and related dione (B5365651) natural products.

A study of secondary metabolites from a marine-derived Streptomyces species led to the isolation of new piperazine-triones, Lansai E and Lansai F, alongside known compounds like 1-N-methyl-(E,Z)-albonoursin. mdpi.com Albonoursin, a related piperazine-dione, possesses a C6-benzylidene substituent. This compound exhibited moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com The investigation revealed that the geometric configuration of the double bond in the C6-substituent was important for the observed bioactivity, indicating that the stereochemistry at this position plays a crucial role in modulating biological properties. mdpi.com

Table 2: Antibacterial Activity of C6-Substituted Piperazine-Trione/Dione Analogs

| Compound | C6-Substituent | Test Organism | MIC (μg/mL) | Reference |

| Lansai E | - | S. aureus | >50 | mdpi.com |

| Lansai F | - | S. aureus | >50 | mdpi.com |

| 1-N-methyl-(E,Z)-albonoursin | Benzylidene | S. aureus | 12.5 | mdpi.com |

| 1-N-methyl-(E,Z)-albonoursin | Benzylidene | MRSA | 25 | mdpi.com |

Effects of N-Substitutions on Activity

Identification of Key Pharmacophoric Elements within Piperazine-Trione Structures

A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For the piperazine-trione class, several key elements can be identified.

The core piperazine ring is itself a "privileged structure" in medicinal chemistry, acting as a fundamental scaffold. nih.gov The nitrogen atoms are critical pharmacophoric points; they can act as hydrogen bond acceptors and, being basic, can exist in a protonated state at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of target proteins. nih.govvulcanchem.com The three carbonyl (keto) groups on the piperazine-trione ring serve as additional hydrogen bond acceptor sites, further anchoring the molecule to its biological target.

Beyond the core, substituents provide essential hydrophobic and aromatic features. Aryl groups attached to the nitrogen atoms or benzyl (B1604629) groups at the C6-position can engage in hydrophobic or π-π stacking interactions within receptor pockets. nih.gov For instance, the pyridin-2-ylpiperazine unit is recognized as a common and effective pharmacophore for targeting various receptors. vulcanchem.com A general pharmacophore model for many arylpiperazine derivatives involves two hydrophobic regions connected by the central, ionizable piperazine core, a concept that likely extends to the piperazine-trione family. nih.gov

Advanced Applications and Future Research Directions

Applications in Synthetic Biology and Scaffold Engineering

The rigid, six-membered ring structure of piperazine-2,3,5-trione, featuring two nitrogen atoms and three carbonyl groups, makes it a valuable molecular scaffold in synthetic biology and medicinal chemistry. researchgate.netresearchgate.net Its architecture allows for precise, multi-directional modifications, enabling the creation of complex and functionally diverse molecules. rsc.org

A key application lies in the synthesis of conformationally constrained peptides and peptidomimetics. rsc.orgnih.gov By restricting the flexibility of peptides, researchers can enhance their stability, binding affinity, and resistance to enzymatic degradation. biosynth.comscispace.com For instance, derivatives like 6-Benzylthis compound can be selectively and sequentially alkylated at its nitrogen and carbon atoms to produce a variety of constrained phenylalanine mimetics. rsc.org This controlled modification provides access to unique peptide structures, including those with dialkylated α-carbons, which are challenging to synthesize via conventional methods.

Recent breakthroughs have further expanded the utility of related triazine-trione structures into tissue engineering. Photo-clickable triazine-trione (TATO) thermosets are being developed as innovative 3D scaffolds. researchgate.netnih.govresearchgate.netdiva-portal.org These materials can be fabricated into various forms, such as rigid discs, elastic films, and microporous sponges, at room temperature using light-induced chemistry. researchgate.netnih.gov Studies have shown these TATO scaffolds to be cytocompatible, supporting cell adhesion, proliferation, and differentiation, highlighting their potential in regenerative medicine and the biofabrication of materials for clinical applications. researchgate.netnih.govresearchgate.net

The triketopiperazine framework is also a target for developing advanced synthetic methodologies, such as enantioselective organocatalysis, which aims to produce chiral molecules with high specificity. researchgate.net This research underscores the role of the piperazine-trione core as a foundational element for building the next generation of bioactive compounds and biomaterials. researchgate.netresearchgate.net

Potential in Materials Science for Novel Functional Materials

The unique structural and chemical properties of piperazine-trione and its derivatives indicate significant potential in the field of materials science, particularly for creating novel functional materials. researchgate.netescholarship.org One of the most promising future directions is in the development of sustainable energy storage structures. researchgate.net

Polyketopiperazines, a class that includes triketopiperazines, are being explored for their potential use in energy storage systems. researchgate.net The inherent rigidity and nitrogen-rich structure of these compounds could be leveraged to create stable, high-capacity materials for batteries or other energy storage devices. researchgate.netease-storage.eu The need for advanced energy storage is critical for the transition to renewable energy sources like solar and wind, which are intermittent and require solutions for storing excess energy and ensuring grid stability. ease-storage.euiea.orgenergymining.sa.gov.austatkraft.co.uk

Furthermore, the development of triazine-trione (TATO) based thermosets represents a significant advancement in creating high-performance materials. scite.ai These materials, formed using thiol-yne coupling chemistry, create highly dense crosslinked networks with exceptional mechanical properties, including high flexural modulus and strength. scite.ai Such characteristics make them suitable for demanding applications like hard tissue repair and bone-fixating implants. scite.ai The ability to tailor the mechanical properties by modifying the monomer design opens up possibilities for creating a wide range of functional materials from this chemical family. researchgate.net

The broader category of piperazine (B1678402) derivatives is also recognized for its value in materials science, suggesting that the specific attributes of this compound could be harnessed for creating new polymers, composites, and other advanced materials with tailored electronic, thermal, or mechanical properties. researchgate.net

Development as Analytical Tools and Probes in Biological Assays

The piperazine-trione structure and its derivatives are emerging as useful tools in analytical chemistry and biological assays. Their ability to form unique, stable structures upon reaction or degradation makes them valuable as chemical markers.

A notable application is in the field of analytical pyrolysis. During the pyrolysis of proteins and peptides, complex molecules break down into smaller, identifiable fragments. Research has shown that the pyrolysis of dipeptides containing proline and glutamic acid forms a novel diketopiperazine marker, hexahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-3,5,10(10aH)-trione . genscript.comresearchgate.net The identification of this and other related diketopiperazine structures via gas chromatography-mass spectrometry (GC-MS) serves as a specific marker for the presence of proteins in various samples, from invertebrate cuticles to geological materials. genscript.comnih.govnih.gov This technique allows for the sensitive detection and characterization of proteinaceous material in complex matrices. genscript.comresearchgate.net

While not this compound itself, the development of related heterocyclic compounds as probes highlights a potential future direction. For example, derivatives of 1,2,3-triazine (B1214393) have been engineered for cysteine-specific modification of peptides and proteins. These molecules act as chemical probes, allowing for the precise labeling and tracking of biomolecules in biological systems, which is a cornerstone of chemical biology research.

The reactivity of the piperazine core also lends itself to the design of new reagents for biological assays. The development of piperazine derivatives for in-silico and in-vitro screening against various biological targets, such as enzymes or receptors, is an active area of research. nih.govresearchgate.netnih.gov These studies rely on the systematic modification of the piperazine scaffold to understand structure-activity relationships, which can lead to the discovery of new lead compounds and diagnostic tools.

Exploration in Delivery Systems for Biomolecules (referencing related triazine derivatives)

The structural versatility of the triazine scaffold, a close relative of piperazine-trione, has made it a prime candidate for the development of advanced delivery systems for biomolecules and therapeutic agents. mdpi.comacs.orgnih.gov

Researchers have successfully synthesized multifunctional cationic lipids based on a neomycin-triazine conjugate. acs.org These molecules have demonstrated the ability to effectively bind and condense DNA, showing excellent performance in gene delivery with minimal cytotoxicity. acs.org The triazine core acts as a versatile linker, allowing for the easy attachment of both the cationic head group (for DNA binding) and lipophilic tails (for cell membrane interaction). acs.org

Similarly, s-triazine (1,3,5-triazine) derivatives have been formulated into nanoparticulate drug delivery systems. mdpi.comrsc.org The predictable, step-wise reactivity of the s-triazine core allows for the controlled attachment of multiple different molecules, making it an ideal platform for creating dendrimers and other complex, multifunctional drug carriers. mdpi.comnih.gov These systems can be engineered to improve the solubility, stability, and targeted delivery of therapeutic agents.

Studies have also explored the use of polymer microparticles for the controlled release of biologically active 1,2,4-triazine derivatives . researchgate.net By loading the triazine compounds into cross-linked polymethylmethacrylate (PMMA) particles, a sustained release of the active agent can be achieved. While these examples focus on triazine derivatives, the chemical principles and synthetic strategies are highly relevant to this compound. The presence of multiple reactive sites on the piperazine-trione ring suggests its potential as a scaffold for developing novel delivery vehicles for genes, drugs, and other biomolecules, representing a promising avenue for future research.

Q & A

Q. What synthetic methodologies are commonly employed for Piperazine-2,3,5-trione derivatives, and how are they validated?

this compound derivatives are typically synthesized via condensation reactions with nucleophilic agents like thiosemicarbazide, hydrazine hydrate, or 1,2-phenylenediamines under alkaline or reflux conditions. For example, 1,4-diphenylpyrrolidine-2,3,5-trione reacts with thiosemicarbazide to form triazino-pyrrole derivatives . Structural validation relies on multi-spectral analysis:

- IR spectroscopy identifies functional groups (e.g., C=O at 1670 cm⁻¹, NH at 3250 cm⁻¹).

- ¹H NMR confirms proton environments, such as aromatic or hydrazine-linked protons.

- Mass spectrometry verifies molecular weight and fragmentation patterns.

Reaction parameters (time, solvent, stoichiometry) are often tabulated for reproducibility (e.g., Table I in ).

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- Elemental analysis to confirm purity and stoichiometry.

- Spectral profiling : IR for functional groups, NMR for structural elucidation, and mass spectrometry for molecular ion peaks.

- X-ray crystallography (when applicable) for resolving crystal structures, as seen in piperazine salt studies .

These methods are essential for distinguishing between isomers and confirming synthetic pathways .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives balance biological activity and toxicity?

Modifications like β-cyclodextrin inclusion reduce toxicity but may lower activity due to steric hindrance. For example, cyclodextran-modified derivatives showed reduced local anesthetic efficacy but improved safety profiles . Strategies to address this include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., aryl groups, electron-withdrawing moieties).

- Computational modeling : Predicting binding affinities to target receptors (e.g., serotonin receptors ).

- In vitro assays : Testing cytotoxicity and activity in parallel (e.g., antiplatelet activity assays ).

Q. What methodological challenges arise in determining the protonation states of Piperazine-containing compounds like PROTACs?

Piperazine’s basicity (pKa ~9.8) is sensitive to substituents, affecting PROTAC solubility and target engagement. Challenges include:

- Experimental vs. computational pKa discrepancies : Sirius T3 platform provides experimental values, while MoKa software predicts trends but may miss steric effects .